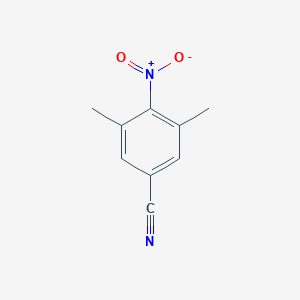

3,5-Dimethyl-4-nitrobenzonitrile

Description

Significance as a Privileged Scaffold and Intermediate in Organic Synthesis

3,5-Dimethyl-4-nitrobenzonitrile is a significant compound in the field of advanced organic chemistry, primarily valued as a versatile intermediate and a "privileged scaffold". The concept of a privileged scaffold refers to a molecular framework that can serve as a ligand for a diverse range of biological receptors, making it a valuable starting point in drug discovery and the synthesis of bioactive molecules. nih.govrsc.orgresearchgate.net The strategic arrangement of its functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The utility of this compound as an intermediate is highlighted by its role in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.comchemimpex.com For instance, it can serve as a precursor for the synthesis of amines through the reduction of the nitro group, or undergo transformations involving the cyano group. Aromatic nitro compounds, in general, are crucial in many industries and are used to synthesize a wide array of products like dyes and polymers. nih.govnumberanalytics.com The specific substitution pattern of this compound provides a unique platform for creating diverse libraries of compounds for high-throughput screening. rsc.orgrsc.org

Strategic Positioning of Functional Groups and Their Electronic Influence on the Aromatic System

The chemical reactivity and utility of this compound are dictated by the strategic placement of its three functional groups—two methyl groups, a nitro group, and a cyano group—on the benzene (B151609) ring. The electronic properties of these substituents significantly influence the electron density distribution within the aromatic system, thereby affecting its reactivity towards various reagents.

The nitro group (-NO2) is a potent electron-withdrawing group, both through inductive and resonance effects. nih.govwikipedia.orgnumberanalytics.comlibretexts.org It deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring more electron-poor. nih.govwikipedia.orgnumberanalytics.commasterorganicchemistry.com This deactivation is substantial, with a nitro group making the ring over 10 million times less reactive than benzene in reactions like nitration. libretexts.org Conversely, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.org

The cyano group (-CN) is also a strong electron-withdrawing group, primarily through its inductive effect and resonance. libretexts.orglibretexts.orgquora.com The carbon atom of the cyano group has a partial positive charge, which withdraws electron density from the aromatic ring, thus deactivating it towards electrophilic attack. quora.com

The two methyl groups (-CH3) are positioned at the 3 and 5 positions, meta to the cyano group and ortho to the nitro group. Methyl groups are electron-donating through an inductive effect (hyperconjugation). libretexts.org This electron-donating nature can partially counteract the deactivating effects of the nitro and cyano groups, albeit to a lesser extent. The presence of these methyl groups can also introduce steric hindrance, which can influence the regioselectivity of certain reactions. For example, in nucleophilic aromatic substitution reactions, the presence of methyl groups can sometimes lead to anomalously low reaction yields. umich.edu

The combined electronic influence of these functional groups makes the aromatic ring of this compound electron-deficient, which is a key factor in its reactivity profile. This unique electronic environment makes the compound a valuable tool for synthetic chemists, allowing for specific and controlled chemical modifications.

Interactive Data Tables

Below are interactive data tables summarizing the properties of the functional groups and related compounds discussed in this article.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWATJGAPBYSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553566 | |

| Record name | 3,5-Dimethyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101552-39-0 | |

| Record name | 3,5-Dimethyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3,5 Dimethyl 4 Nitrobenzonitrile

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents on the ring play a crucial role in determining the rate and regioselectivity of this reaction.

Influence of Methyl Substituents on Ring Activation and Regioselectivity

Methyl groups are classified as activating groups in the context of electrophilic aromatic substitution. wvu.edu This activation stems from two primary electronic effects:

Inductive Effect: Alkyl groups, such as methyl, are electron-donating through the sigma bond network. This inductive effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the benzene ring. This further enhances the electron density of the ring, particularly at the ortho and para positions.

Due to these effects, methyl groups are considered ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wvu.edu In 3,5-dimethyl-4-nitrobenzonitrile, the two methyl groups are situated at positions 3 and 5.

Deactivating and Meta-Directing Effects of the Nitro Group

The nitro group (-NO₂) is a potent deactivating group in electrophilic aromatic substitution. wvu.eduminia.edu.eg Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is a consequence of:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong withdrawal of electron density from the ring through the sigma bond.

Resonance Effect: The nitro group can withdraw electron density from the aromatic ring via resonance, creating positive charges within the ring, particularly at the ortho and para positions.

This pronounced decrease in electron density, especially at the ortho and para positions, makes the meta position relatively less deactivated. Consequently, the nitro group is a meta-director for incoming electrophiles. wvu.edu

Directing Effects of the Nitrile Group

Similar to the nitro group, the nitrile or cyano group (-CN) is also a deactivating group in electrophilic aromatic substitution. ontosight.ai Its deactivating and directing effects are attributed to:

Inductive Effect: The sp-hybridized carbon of the nitrile group is more electronegative than an sp²-hybridized carbon of the benzene ring, leading to an inductive withdrawal of electron density.

Resonance Effect: The nitrile group can delocalize the pi electrons of the ring onto the nitrogen atom, creating a positive charge on the ring carbon attached to the nitrile group. This resonance withdrawal deactivates the entire ring, but particularly the ortho and para positions.

As a result of these electronic effects, the nitrile group directs incoming electrophiles to the meta position.

Competitive and Cooperative Directing Effects in Polysubstituted Aromatics

In this compound, the directing effects of the three substituents are in competition. The two methyl groups at positions 3 and 5 are ortho, para-directors. The nitro group at position 4 and the nitrile group at position 1 are meta-directors.

The methyl groups at C3 and C5 activate the ring and direct incoming electrophiles to their ortho positions (C2, C4, C6) and para position (C1 for C3-methyl, not applicable for C5-methyl).

The nitro group at C4 deactivates the ring and directs to its meta positions (C2, C6).

The nitrile group at C1 deactivates the ring and directs to its meta positions (C3, C5).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and is facilitated by the presence of strong electron-withdrawing groups. libretexts.org

Nitro Group Activation for SNAr Processes

The activation by the nitro group occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org The strong electron-withdrawing resonance effect of the nitro group delocalizes the negative charge of the intermediate, lowering the activation energy of the reaction.

In the context of this compound, the nitro group at position 4 significantly withdraws electron density from the ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. While the nitrile group also contributes to this electron deficiency, the nitro group's effect is generally more pronounced for activating SNAr reactions. Research on related nitro-substituted aromatic compounds demonstrates that the presence of a nitro group facilitates nucleophilic substitution. researchgate.netumich.edu

Role of the Nitrile Group in SNAr Reactivity

The nitrile, or cyano, group plays a significant role in the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but simultaneously activates it for nucleophilic attack. This activation is crucial for SNAr reactions to proceed.

In the context of SNAr, the nitrile group, along with the nitro group, facilitates the attack of nucleophiles on the aromatic ring. The electron-withdrawing properties of both substituents stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy of the reaction, making the substitution more favorable.

Research on related compounds like 4-nitrobenzonitrile (B1214597) has provided insights into the intricate role of the nitrile group. Computational studies on the reaction of 4-nitrobenzonitrile with sodium methoxide (B1231860) have shown that the initial nucleophilic attack can occur at the nitrile group itself, forming an imidate intermediate, rather than directly at the carbon atom bearing the nitro group. wuxiapptec.com This suggests a more complex reaction pathway than a simple direct displacement of the nitro group. The formation of this imidate intermediate has a lower energy barrier compared to the direct attack at the C4 position. wuxiapptec.com

Furthermore, the steric hindrance provided by the two methyl groups at the 3 and 5 positions in this compound influences the regioselectivity of nucleophilic attack. While the primary role of the nitrile group is electronic activation, its interplay with the steric environment created by the adjacent methyl groups directs the course of SNAr reactions.

Reactions of the Nitrile Functional Group

The nitrile functional group in this compound is a versatile moiety that can undergo a variety of chemical transformations.

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. As mentioned previously in the context of SNAr reactivity, nucleophiles can add to the nitrile carbon. wuxiapptec.com For instance, with sodium methoxide, an imidate intermediate can be formed. wuxiapptec.com This initial addition is often the first step in more complex reaction sequences.

The reactivity of the nitrile group towards nucleophilic addition is a general characteristic of nitriles and is not limited to SNAr conditions. Various nucleophiles can add across the C≡N triple bond, leading to a range of functional groups. These reactions are fundamental in organic synthesis for the construction of more complex molecules. researchgate.net

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. The reaction conditions can often be controlled to favor one product over the other. For example, the use of trifluoroacetic acid (TFA) and concentrated sulfuric acid has been reported as an efficient method for the hydrolysis of nitriles to carboxylic acids. researchgate.net Conversely, catalytic hydration, sometimes employing metal catalysts or enzymes, can selectively produce amides. researchgate.net

The conversion of the nitrile to an amide is a significant transformation as amides are important structural motifs in many biologically active compounds and materials. researchgate.net For instance, in the synthesis of certain pharmaceutical compounds, the hydrolysis of a nitrile to an amide is a key step.

While the C-CN bond in aromatic nitriles is generally stable, its cleavage and subsequent functionalization have emerged as a significant area of research in recent years. sioc-journal.cnsnnu.edu.cn This transformation allows for the cyano group to act as a leaving group, enabling the introduction of other functionalities at its position.

Transition metal-catalyzed reactions have been developed to achieve C-CN bond cleavage. sioc-journal.cnsnnu.edu.cn For example, nickel catalysts have been employed in cross-coupling reactions where the cyano group is replaced by other groups. snnu.edu.cn These methods provide a novel synthetic route to substituted aromatic compounds that might be difficult to access through traditional methods. The development of these reactions has expanded the synthetic utility of aromatic nitriles beyond their traditional roles. sioc-journal.cn

Transformations of the Nitro Functional Group

The nitro group of this compound is a key functional handle that can be transformed into other valuable groups, most notably an amino group.

The selective reduction of the aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. jsynthchem.com This is particularly important when other reducible functional groups, such as the nitrile group, are present in the molecule. The resulting amino derivative, 4-amino-3,5-dimethylbenzonitrile (B184031), is a valuable intermediate in the synthesis of various compounds.

A variety of reagents and catalytic systems have been developed for the selective reduction of nitroarenes. These methods aim to achieve high yields and chemoselectivity, avoiding the reduction of other sensitive groups.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst System | Conditions | Observations | Reference |

|---|---|---|---|

| Zinc or Magnesium powder / Hydrazine (B178648) glyoxylate | Room temperature | Rapid and selective reduction of aromatic nitro compounds to amines in good yields. More effective than hydrazine or glyoxylic acid alone. | niscpr.res.in |

| Iron(III) catalyst / Silane | Mild conditions | Highly chemoselective for the nitro group over functionalities like ketones, esters, amides, and nitriles. | rsc.org |

| NaBH4 / Ni(PPh3)4 | EtOH solvent | Efficiently reduces nitro compounds to the corresponding amines. | jsynthchem.com |

The choice of reducing agent is critical to ensure that the nitrile group remains intact. For example, systems like iron(III) catalysts with silanes have demonstrated high chemoselectivity for the nitro group in the presence of a nitrile. rsc.org Similarly, electrocatalytic methods using polyoxometalate redox mediators allow for the selective reduction of the nitro group under controlled pH conditions. acs.org The development of such selective methods is crucial for the efficient synthesis of functionalized anilines from their corresponding nitroaromatic precursors.

Mechanistic Postulations and Kinetic Studies

The formation of this compound via the nitration of 3,5-dimethylbenzonitrile (B1329614) is an example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism of aromatic nitration has been the subject of extensive study, leading to several key mechanistic proposals that describe the interaction between the aromatic substrate and the nitrating agent.

The most widely accepted mechanism for electrophilic aromatic nitration proceeds through the formation of a carbocation intermediate known as an arenium ion or sigma (σ)-complex (also referred to as a Wheland intermediate). openochem.orgchemvista.orgnumberanalytics.commasterorganicchemistry.com This mechanism involves a two-step process. chemvista.org

Formation of the Electrophile : The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺). It is typically generated in situ from the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. openochem.orgnumberanalytics.comnumberanalytics.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and σ-Complex Formation : The electron-rich π-system of the aromatic ring attacks the powerful nitronium ion electrophile. openochem.orgrutgers.edu This leads to the formation of the resonance-stabilized σ-complex. rutgers.educhemistrysteps.com In this intermediate, the aromaticity of the ring is temporarily disrupted as the carbon atom bearing the new C-NO₂ bond becomes sp³-hybridized. chemistrysteps.com The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance. The formation of this σ-complex is typically the slow, rate-determining step of the reaction. numberanalytics.comchemistrysteps.comnih.gov

Deprotonation and Re-aromatization : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom. openochem.orgmasterorganicchemistry.com This restores the stable aromatic π-system and yields the final nitroaromatic product. openochem.orgmasterorganicchemistry.com This step is generally fast. chemvista.org

While the σ-complex model is central to understanding aromatic nitration, more nuanced mechanisms involving other intermediates have been proposed to account for all experimental observations. nih.govmdpi.com

π-Complex Formation : Before the formation of the σ-complex, it is suggested that a π-complex is formed. chemvista.orgnih.gov This is a weaker, non-covalent association where the electrophile (NO₂⁺) interacts with the entire π-electron cloud of the aromatic ring without forming a specific sigma bond. nih.govnih.gov This initial interaction is generally considered to be rapid and reversible. nih.gov Olah proposed that this initial, weakly bound π-complex is responsible for substrate selectivity, while the subsequent, faster step leading to the σ-complex determines the positional selectivity. mdpi.com

Single-Electron Transfer (SET) Mechanism : An alternative pathway that has gained significant support from theoretical and experimental studies is the single-electron transfer (SET) mechanism. nih.govacs.org This model proposes that an electron is transferred from the aromatic ring (the donor) to the nitronium ion (the acceptor). nih.govnih.gov This generates an aromatic radical cation and a nitrogen dioxide radical (NO₂•). nih.govmdpi.com

This SET step can be an alternative to or a precursor to the formation of the σ-complex. Some unified models view the polar (Ingold-Hughes) mechanism via the σ-complex and the SET mechanism as two extremes of a continuous pathway. nih.govnih.govacs.orgresearchgate.net The predominant pathway is thought to depend on the properties of the aromatic substrate; for instance, activating substituents and aprotic polar solvents are believed to favor the SET mechanism. nih.gov Following the electron transfer, the resulting radical pair can then collapse to form the σ-complex. nih.gov

Computational studies have suggested a reaction pathway involving three distinct intermediates:

An initial unoriented π-complex. nih.govmdpi.comresearchgate.net

A subsequent SET complex, which is an intimate radical cation-molecule pair. nih.govmdpi.com

The final σ-complex (arenium ion). nih.govmdpi.comresearchgate.net

This three-intermediate model helps to unify previous mechanistic proposals and explain a wider range of experimental observations. nih.gov

The mechanism of aromatic nitration, including the relative contributions of the polar and SET pathways, is significantly influenced by the reaction environment. Solvent properties and other reaction conditions can affect the stability of intermediates and transition states, thereby altering the course of the reaction.

Solvent Effects : The polarity of the solvent plays a critical role. Theoretical studies using polarizable continuum solvent models (PCM) have shown that considering solvent effects is crucial for obtaining quantitatively reliable results for positional selectivity. researchgate.netd-nb.info For example, the interaction between the substituent-ring dipole and the electrophile can be dependent on solvent polarity. acs.org The use of a continuous dielectric medium in computational models helps to simulate the influence of the solvent on the reaction trajectory. sciengine.com In protic polar solvents, the polar Ingold-Hughes mechanism is thought to be favored, whereas aprotic polar solvents may favor the SET mechanism. nih.gov

Reaction Conditions : Other factors such as temperature, pressure, and the specific nitrating agent used also have a profound impact. numberanalytics.com

Catalyst : The presence and nature of the acid catalyst (e.g., sulfuric acid, phosphoric acid) are critical for generating the active nitronium ion electrophile. numberanalytics.comwikipedia.orgyoutube.com Sulfuric acid is not only a catalyst but also acts as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the formation of the nitronium ion. cerritos.edu

Temperature : Aromatic nitration is typically an exothermic process. byjus.com Controlling the temperature is essential to ensure safety and to prevent multiple nitrations or the formation of unwanted byproducts. rutgers.edunumberanalytics.com

Nitrating Agent : While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents like acyl nitrates can be used, which can alter the reaction's selectivity, partly due to solvent effects. acs.orgacs.org Non-acidic conditions, such as using nitrogen dioxide and molecular oxygen, have also been explored, often leading to different regioselectivity compared to traditional methods. psu.edu

Kinetic studies have confirmed that the reaction can be rate-limited by different steps depending on the conditions. For instance, in some highly acidic media, the reaction rate can become independent of the aromatic compound's concentration, indicating that the formation of the nitronium ion is the rate-determining step. scispace.com In other cases, the process can be diffusion-controlled. scispace.com

Computational and Theoretical Studies on 3,5 Dimethyl 4 Nitrobenzonitrile

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3,5-Dimethyl-4-nitrobenzonitrile. researchgate.net These calculations provide detailed information about the molecule's geometry, charge distribution, and vibrational frequencies. nih.govsigmaaldrich.com

DFT studies, often employing basis sets like 6-311++G(d,p), can optimize the molecular geometry to find the most stable conformation. nih.govsigmaaldrich.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the benzene (B151609) ring and its various substituents (two methyl groups, a nitro group, and a nitrile group). The presence of both electron-donating methyl groups and electron-withdrawing nitro and cyano groups creates a complex electronic environment within the molecule.

Calculations on analogous molecules, such as 3,5-dimethyl-2,6-diphenylpyridine and various nitrobenzaldehydes, show that DFT methods accurately predict geometric parameters that are in good agreement with experimental data. researchgate.netnih.gov Molecular electrostatic potential (MEP) maps, derived from these calculations, visualize the charge distribution across the molecule. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups.

Molecular Orbital Analysis (HOMO/LUMO Characterization)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the dimethyl-substituted benzene ring, which is the most electron-rich part of the molecule. The LUMO, in contrast, would be concentrated on the electron-deficient nitrobenzonitrile portion, particularly involving the nitro and cyano groups. This distribution is characteristic of donor-acceptor systems. researchgate.net

Computational studies on similar structures provide a basis for estimating these energy values. For instance, analyses of other nitro-aromatic compounds have been performed to determine their frontier orbital energies and corresponding energy gaps. nih.govscience.gov These values are critical for predicting the molecule's electronic transitions and reactivity patterns.

Table 1: Representative Frontier Orbital Energies from Computational Studies on Aromatic Nitriles (Note: These are representative values for analogous compounds, calculated using DFT methods. Actual values for this compound would require specific calculations.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Nitrobenzonitrile (B1214597) | -7.98 | -3.54 | 4.44 |

| 3,5-Dimethylaniline | -5.12 | -0.21 | 4.91 |

| 4-(Dimethylamino)-3,5-dimethylbenzonitrile | -5.89 | -0.87 | 5.02 |

| 3-Nitrobenzaldehyde Oxime | -7.83 | -2.91 | 4.92 |

This table is interactive. Click on the headers to sort.

The data suggests that the combination of electron-withdrawing and donating groups significantly influences the orbital energies.

Reactivity Prediction and Regioselectivity Assessment through Computational Models

Computational models are highly effective in predicting the reactivity and regioselectivity of organic reactions. rsc.orgresearchgate.net For this compound, these models can identify the most probable sites for nucleophilic or electrophilic attack. Global reactivity descriptors, calculated through DFT, provide quantitative measures of a molecule's reactivity. colab.ws

Table 2: Global Reactivity Descriptors (Note: These descriptors are derived from HOMO and LUMO energies and are used to predict reactivity.)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

This table is interactive. Click on the headers to sort.

For this compound, the strong electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Computational models of the SNAr reaction on the related 4-nitrobenzonitrile show that the nitrile carbon (C1) and the nitro-substituted carbon (C4) are the primary electrophilic centers. wuxiapptec.com The presence of methyl groups at the 3 and 5 positions in this compound would sterically hinder attack at the C4 position to some extent, while electronically enriching the ring and potentially influencing the reaction pathway.

Local reactivity descriptors, such as Fukui functions or Parr functions, can be calculated to pinpoint the most reactive atomic sites within the molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). researchgate.net This allows for a detailed assessment of regioselectivity.

Energy Landscape and Transition State Analysis of Key Reactions

A crucial aspect of computational chemistry is the ability to map the energy landscape of a chemical reaction. nih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. By identifying the transition state and its associated energy barrier (activation energy), the feasibility and rate of a reaction can be predicted. nih.govsigmaaldrich.com

For reactions involving this compound, such as SNAr, computational analysis can reveal the detailed mechanism. Studies on the reaction of 4-nitrobenzonitrile with sodium methoxide (B1231860) have shown that implicit solvent models can be insufficient, and explicit solvent molecules must sometimes be included to accurately predict the reaction's free energy surface. semanticscholar.org The calculations revealed a multi-step process involving the formation of a Meisenheimer complex. wuxiapptec.comsemanticscholar.org

For this compound, a similar analysis would involve locating the transition state for the nucleophilic attack on the aromatic ring and the subsequent departure of the leaving group (the nitro group). The energy profile would elucidate whether the reaction proceeds via a stepwise mechanism with a stable intermediate or a concerted process. Such analyses provide invaluable insights that are often difficult to obtain through experimental means alone. unige.ch

Substituent Effects Modeling in Polysubstituted Aromatics

Nitro Group (-NO₂): This is a strong electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative resonance effect (-R). It deactivates the ring towards electrophilic substitution and is a meta-director. libretexts.org

Nitrile Group (-CN): Similar to the nitro group, the nitrile group is strongly electron-withdrawing via -I and -R effects, deactivating the ring and directing incoming electrophiles to the meta position.

Methyl Groups (-CH₃): These are electron-donating groups through a positive inductive effect (+I) and hyperconjugation. They activate the ring towards electrophilic substitution and are ortho, para-directors. libretexts.org

In this compound, the substituents are positioned in a way that creates a significant electronic push-pull system. The two methyl groups at the 3 and 5 positions donate electron density into the ring, while the nitro group at the C4 position and the nitrile group at the C1 position strongly withdraw it. This electronic arrangement significantly lowers the electron density at the C4 position, making it a prime target for nucleophiles. Computational models can quantify these electronic effects, for example, by analyzing charge distribution or by using Hammett substituent constants in quantitative structure-activity relationship (QSAR) studies. researchgate.net The synthesis of such polysubstituted benzenes often requires careful planning of the reaction sequence to manage the directing effects of the various groups. openstax.orgpressbooks.pub

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyl 4 Nitrobenzonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for 3,5-dimethyl-4-nitrobenzonitrile is not widely available in published literature, analysis of closely related structures, such as 4-methyl-3-nitrobenzonitrile, provides valuable insight into the expected structural features. nih.gov For instance, in the crystal structure of 4-methyl-3-nitrobenzonitrile, the nitro group is observed to be twisted out of the plane of the benzene (B151609) ring. nih.gov A similar deviation would be anticipated for this compound due to steric hindrance from the adjacent methyl groups.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, revealing the positions of individual atoms. Key parameters derived from this analysis are presented in a standard crystallographic information file.

Table 1: Representative Crystallographic Data for a Related Nitrile Compound (4-Methyl-3-nitrobenzonitrile)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9088 (8) |

| b (Å) | 13.576 (3) |

| c (Å) | 14.819 (4) |

| β (°) | 99.13 (3) |

| Volume (ų) | 776.4 (3) |

| Z | 4 |

Data sourced from a study on 4-methyl-3-nitrobenzonitrile, a structurally similar compound, as a predictive model. nih.gov

Advanced NMR Spectroscopic Techniques for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

For this compound, the ¹H NMR spectrum is expected to show two distinct signals: a singlet for the six equivalent protons of the two methyl groups and a singlet for the two equivalent aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and nitrile groups. The aromatic protons would appear downfield due to deshielding.

The ¹³C NMR spectrum would display characteristic signals for the nitrile carbon, the aromatic carbons, and the methyl carbons. The carbon attached to the nitrile group (C1) and the carbon bearing the nitro group (C4) would be significantly deshielded. Due to symmetry, the spectrum would show signals for C1, C2/C6, C3/C5, C4, and the two methyl carbons. While specific experimental data for this compound is sparse, data from isomers like 2,3-dimethyl-5-nitrobenzonitrile show aromatic protons in the range of τ 1.67-1.74 and methyl protons around τ 7.44-7.56. cdnsciencepub.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5 - 7.8 | Singlet | 2H | Aromatic (H2, H6) |

| ¹H | ~2.5 | Singlet | 6H | Methyl (-CH₃) |

| ¹³C | ~118 | Singlet | - | Nitrile (-CN) |

| ¹³C | ~115 | Singlet | - | Aromatic (C1) |

| ¹³C | ~134 | Singlet | - | Aromatic (C2, C6) |

| ¹³C | ~140 | Singlet | - | Aromatic (C3, C5) |

| ¹³C | ~150 | Singlet | - | Aromatic (C4-NO₂) |

| ¹³C | ~20 | Singlet | - | Methyl (-CH₃) |

Predicted values are based on standard chemical shift tables and data from similar compounds. sigmaaldrich.comresearchgate.net

Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could further confirm the structure by establishing proton-proton and proton-carbon correlations through bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z of 176. The presence of two nitrogen atoms dictates that the molecular weight is an even number, consistent with the nitrogen rule. msu.edu

Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). cdnsciencepub.com The loss of a methyl radical (CH₃, mass loss of 15) is also a plausible fragmentation step. The fragmentation of related dimethylnitrobenzonitriles often shows a base peak corresponding to the loss of NO and HCN from the molecular ion. cdnsciencepub.com

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Identity |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 146 | [M - NO]⁺ |

| 130 | [M - NO₂]⁺ |

| 103 | [M - NO₂ - HCN]⁺ |

Fragmentation patterns are predicted based on the analysis of related nitroaromatic compounds. cdnsciencepub.comlibretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would show strong, characteristic absorption bands. The nitrile (C≡N) group typically exhibits a sharp, medium-intensity band around 2220-2240 cm⁻¹. cdnsciencepub.com The nitro (NO₂) group gives rise to two strong absorptions: an asymmetric stretching vibration near 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹. cdnsciencepub.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring stretching modes are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. nih.gov The symmetric nature of the molecule could lead to some vibrations being exclusively or more strongly Raman active due to the rule of mutual exclusion. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

Expected frequencies are based on established correlation tables and data from related benzonitrile (B105546) derivatives. cdnsciencepub.comresearchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. up.ac.za

Aromatic compounds like this compound exhibit characteristic absorption bands arising from π → π* transitions. The benzene ring itself has primary and secondary absorption bands. up.ac.za The presence of chromophoric groups like the nitro (NO₂) and nitrile (CN) groups, as well as auxochromic methyl groups, modifies these absorptions, typically causing a bathochromic (red) shift to longer wavelengths. up.ac.za

For nitrobenzonitrile isomers, electronic transitions are well-documented. psu.edu It is expected that this compound would show strong absorbance in the UV region, likely between 250 and 300 nm, due to the extended conjugation and the powerful electron-withdrawing nature of the nitro and nitrile groups. libretexts.org

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methyl-3-nitrobenzonitrile |

| 2,3-Dimethyl-5-nitrobenzonitrile |

| Benzonitrile |

| Toluene |

| 4-Nitrobenzonitrile (B1214597) |

| 2-Nitrobenzonitrile |

| 3-Nitrobenzonitrile |

| 3,4-Dimethylbenzonitrile (B1346954) |

| 2-Cyano-3,4-dimethylphenyl acetate |

| 2-Cyano-4,5-dimethylphenyl acetate |

| 2-Cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenol |

| 2-Cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenol |

| 2,3-Dimethyl-4-nitrobenzonitrile |

Synthetic Utility and Chemical Transformations of 3,5 Dimethyl 4 Nitrobenzonitrile in Complex Molecule Synthesis

Strategic Application as a Building Block in Multi-Step Organic Synthesis

3,5-Dimethyl-4-nitrobenzonitrile serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated under different reaction conditions. The nitro and nitrile groups are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.

The strategic placement of the methyl groups ortho to the nitro group and meta to the nitrile group introduces steric hindrance that can influence the regioselectivity of certain reactions. This steric and electronic profile makes this compound a valuable precursor for creating specifically substituted aromatic compounds that would be challenging to synthesize through other routes. For instance, it has been used as a key intermediate in the synthesis of various heterocyclic compounds and other advanced chemical scaffolds.

Derivatization through Nitrile Group Functionalization

The nitrile group (-CN) of this compound is a versatile functional handle that can be converted into several other important chemical moieties.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under acidic or basic conditions, although harsh conditions might be required. A more selective method involves indirect acid-catalyzed hydration using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) to yield the corresponding amide, which can then be further hydrolyzed to the carboxylic acid if needed. acs.org For sterically hindered nitriles, a combination of acetic acid (AcOH) and H₂SO₄ at elevated temperatures can be effective. acs.org

The nitrile group can also be reduced to a primary amine (-CH₂NH₂). This transformation is often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. However, selective reduction in the presence of a nitro group can be challenging. Studies have shown that borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can be effective for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.edu

Another important reaction of the nitrile group is its participation in cycloaddition reactions . For example, nitriles can react with azides to form tetrazoles, a class of heterocyclic compounds with applications in medicinal chemistry. This reaction is often catalyzed by a Lewis acid.

Table 1: Examples of Nitrile Group Functionalization

| Starting Material | Reagents and Conditions | Product | Transformation |

| Aromatic Nitriles | TFA, H₂SO₄ | Aromatic Amides | Hydration |

| Sterically Hindered Nitriles | AcOH, H₂SO₄, >90 °C | Sterically Hindered Amides | Hydration |

| Nitriles | BH₃·THF | Primary Amines | Reduction |

| Nitriles | Sodium Azide, Lewis Acid | Tetrazoles | Cycloaddition |

Derivatization through Nitro Group Functionalization

The nitro group (-NO₂) is another key functional group on the this compound scaffold, offering a variety of synthetic transformations.

The most significant reaction of the nitro group is its reduction to an amino group (-NH₂). This is a fundamental transformation in organic synthesis, as aromatic amines are precursors to a vast number of compounds, including dyes, pharmaceuticals, and polymers. A wide range of reducing agents can be employed, such as metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or metals in acidic media (e.g., Fe/HCl, Sn/HCl). The resulting 4-amino-3,5-dimethylbenzonitrile (B184031) is a valuable intermediate for further functionalization, such as diazotization followed by substitution reactions (Sandmeyer reaction).

The nitro group can also be displaced through nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for attack by nucleophiles at the position of the nitro group. This allows for the introduction of a variety of substituents, such as alkoxides, thiolates, and amines. For instance, reaction with an alkoxide would yield a 4-alkoxy-3,5-dimethylbenzonitrile. Recent research has shown that denitrative etherification of 4-nitrobenzonitrile (B1214597) can be achieved under catalyst-free conditions using visible light from an LED at room temperature. researchgate.net

Furthermore, the nitro group can be involved in reductive functionalization reactions . Organophosphorus-catalyzed methods have been developed where nitroarenes undergo reductive O-atom transfer, allowing for the formation of C-N bonds with coupling partners like boronic acids. mit.edu

Table 2: Examples of Nitro Group Functionalization

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | Fe, HCl | 4-Amino-3,5-dimethylbenzonitrile | Reduction |

| 4-Nitrobenzonitrile | Nucleophile (e.g., RO⁻), NaOH, DMF, white LED irradiation | 4-Alkoxybenzonitrile | Nucleophilic Aromatic Substitution |

| Nitroarenes | Boronic Acids, Organophosphorus Catalyst, Hydrosilane | N-Aryl Amines | Reductive C-N Coupling |

Further Functionalization of the Aromatic Nucleus via C-H Activation

While the existing functional groups provide numerous avenues for derivatization, the aromatic C-H bonds of the this compound ring system can also be functionalized. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct introduction of new substituents onto the aromatic core.

Although direct C-H activation on this compound itself is not widely reported, the principles of C-H activation can be applied to its derivatives. For example, the amino group in 4-amino-3,5-dimethylbenzonitrile, obtained from the reduction of the nitro group, can act as a directing group to guide the functionalization of the ortho C-H bonds.

Transition metals like palladium, rhodium, and nickel are commonly used to catalyze these reactions. nih.govjepss.in For instance, a directing group can coordinate to the metal center, bringing it in close proximity to a specific C-H bond, which is then cleaved and replaced with a new functional group. This strategy allows for the regioselective introduction of alkyl, aryl, or other groups. The combination of C-H activation with other catalytic cycles, such as photoredox catalysis, has further expanded the scope of these transformations. beilstein-journals.org

Synthesis of Advanced Intermediates and Scaffolds for Chemical Research

The strategic functionalization of this compound has led to the synthesis of a variety of advanced intermediates and molecular scaffolds with potential applications in medicinal chemistry and materials science.

By combining the transformations of the nitrile and nitro groups, and potentially C-H activation, chemists can build complex molecular architectures. For example, the reduction of the nitro group to an amine, followed by reactions of the amine and the nitrile group, can lead to the formation of various nitrogen-containing heterocyclic systems. One such example is the synthesis of 5-cyanoindole (B20398) from 3-methyl-4-nitrobenzonitrile (B1363978), a closely related starting material. asianpubs.org This process involves a reaction with N,N-dimethylformamide dimethyl acetal (B89532) followed by reductive cyclization. asianpubs.org

The derivatives of this compound can also serve as building blocks for the construction of larger, more complex molecules through cross-coupling reactions. For instance, if a halogen were introduced onto the aromatic ring, it could participate in Suzuki, Heck, or Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The versatility of this compound as a synthetic intermediate is evident in its application in the preparation of compounds with desirable electronic or biological properties. The ability to precisely modify its structure allows for the fine-tuning of molecular properties for specific research purposes.

Emerging Research Directions and Future Perspectives for 3,5 Dimethyl 4 Nitrobenzonitrile Chemistry

Novel C-H Functionalization Strategies for Benzonitrile (B105546) Derivatives

Direct C-H functionalization is a powerful tool for modifying complex molecules. Research is ongoing to develop new catalytic systems for the selective C-H functionalization of benzonitrile derivatives, which would provide more efficient routes to novel compounds.

Sustainable Synthesis and Green Chemistry Innovations for Related Compounds

There is a strong drive towards developing greener synthetic methods in the chemical industry. For nitrobenzonitriles, this includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Catalyst Development for Selective Transformations

The development of new catalysts is crucial for achieving high selectivity in the transformation of functional groups. For 3,5-Dimethyl-4-nitrobenzonitrile, this could involve catalysts for the selective reduction of the nitro group in the presence of the nitrile, or for regioselective substitutions on the aromatic ring.

Crystal Engineering and Supramolecular Chemistry of Benzonitrile Moieties

The nitrile group is an excellent hydrogen bond acceptor and can participate in various non-covalent interactions. This makes benzonitrile derivatives interesting candidates for crystal engineering and the design of supramolecular assemblies with unique properties and applications in materials science.

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dimethyl-4-nitrobenzonitrile in a laboratory setting?

- Methodological Answer : The synthesis typically involves nitration of 3,5-dimethylbenzonitrile. Key steps include:

- Nitration Conditions : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to control exothermicity and avoid over-nitration. The methyl groups (ortho/para directors) and nitrile group (meta director) synergistically direct nitration to the 4-position.

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) or HPLC.

- Safety : Employ ice baths and gradual reagent addition to manage heat generation .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Methyl groups at positions 3 and 5 appear as singlets (δ ~2.3–2.5 ppm). The aromatic proton (position 2 or 6) adjacent to the nitro group shows deshielding (δ ~8.0–8.5 ppm).

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro groups (asymmetric NO₂ stretch ~1520 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 190 (C₉H₈N₂O₂) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove polar by-products.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (10:1 to 5:1) for impurities with similar polarity.

- Purity Validation : Melting point analysis (expected ~120–125°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity during nitration of 3,5-dimethylbenzonitrile?

- Methodological Answer :

- Electronic Analysis : Methyl groups (electron-donating) activate the aromatic ring, favoring nitration at the 4-position (para to nitrile). The nitrile group (electron-withdrawing) meta-directs but is overpowered by methyl groups.

- Computational Validation : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, predicting reactive sites. Software like Gaussian or ORCA can model charge distribution .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂, ethanol) selectively reduces nitro to amine. Monitor with IR (disappearance of NO₂ peaks).

- Competing Reactions : Use low temperatures and inert atmospheres to prevent hydrolysis of the nitrile group.

- By-Product Analysis : GC-MS or LC-MS identifies impurities (e.g., over-reduced amines or oxidized derivatives) .

Q. How can this compound serve as a precursor in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : After nitro reduction to an amine (→ 3,5-dimethyl-4-aminobenzonitrile), introduce boronic acids via Buchwald-Hartwig amination.

- Direct Coupling : Activate the nitrile group via transition-metal catalysis (e.g., Pd-mediated cyanation).

- Applications : Synthesize biphenyl derivatives for pharmaceutical intermediates or liquid crystal materials .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Source Analysis : Compare protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) vs. non-curated databases. Prioritize methods with detailed mechanistic rationale.

- Reproducibility : Test variables like acid concentration (H₂SO₄:HNO₃ ratio) and reaction time. Optimize using Design of Experiments (DoE) software.

- Validation : Cross-check purity via elemental analysis (C, H, N) and ¹³C NMR .

Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.